

# 2-Methoxy-5-(2-nitrovinyl)phenol as a precursor in drug synthesis

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## Compound of Interest

Compound Name: **2-Methoxy-5-(2-nitrovinyl)phenol**

Cat. No.: **B186240**

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An Application Guide to **2-Methoxy-5-(2-nitrovinyl)phenol**: A Versatile Precursor for Phenethylamine-Based Drug Scaffolds

## Introduction: The Strategic Value of a Masked Phenethylamine

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure, forming the core of numerous neurotransmitters, hormones, and a vast array of synthetic drugs targeting the central nervous system and beyond. **2-Methoxy-5-(2-nitrovinyl)phenol** emerges as a precursor of significant strategic value, primarily because its nitrovinyl group serves as a stable and accessible masked equivalent of an aminoethyl side chain. This allows for the construction of a substituted phenol core, which can be manipulated chemically before the final, often sensitive, primary amine is revealed.

This technical guide provides a comprehensive overview of **2-Methoxy-5-(2-nitrovinyl)phenol**, from its synthesis and characterization to its pivotal role as a starting material in drug development. The protocols and insights are tailored for researchers and scientists dedicated to the synthesis of novel bioactive molecules. The core utility of this compound lies in its efficient conversion to a 2-arylethylamine, a gateway to diverse pharmacological classes. The presence of hydroxyl and methoxy groups on the aromatic ring offers additional handles for modification, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

# Physicochemical & Spectroscopic Data

Accurate characterization of **2-Methoxy-5-(2-nitroviny)phenol** is fundamental to its use in synthesis. Its purity must be rigorously assessed to ensure the reliability of subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quality assurance.[\[1\]](#)

Table 1: Physicochemical Properties of **2-Methoxy-5-(2-nitroviny)phenol**

Property	Value	Reference(s)
CAS Number	39816-35-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	195.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to light brown powder/crystals	<a href="#">[4]</a>
Melting Point	155-156 °C	<a href="#">[1]</a>
IUPAC Name	2-methoxy-5-[(E)-2-nitroethenyl]phenol	<a href="#">[3]</a>
Synonyms	3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitroviny)-2-methoxyphenol	<a href="#">[1]</a>

Table 2: Predicted Spectroscopic Data for Structural Verification

<sup>1</sup> H NMR	Predicted Chemical Shift ( $\delta$ ) in ppm	Multiplicity
Phenolic (-OH)	5.0 - 6.0	Singlet (broad)
Methoxy (-OCH <sub>3</sub> )	~3.9	Singlet
Aromatic (H-ar)	6.8 - 7.2	Multiplet
Vinylic (=CH-Ar)	7.5 - 7.7	Doublet
Vinylic (=CH-NO <sub>2</sub> )	7.9 - 8.1	Doublet
<sup>13</sup> C NMR	Predicted Chemical Shift ( $\delta$ ) in ppm	
Methoxy (-OCH <sub>3</sub> )	~56	
Aromatic (C-ar)	110 - 150	
Vinylic (=CH)	135 - 140	

Note: Predicted data serves as a guideline. Actual shifts may vary based on solvent and experimental conditions.<sup>[5]</sup>

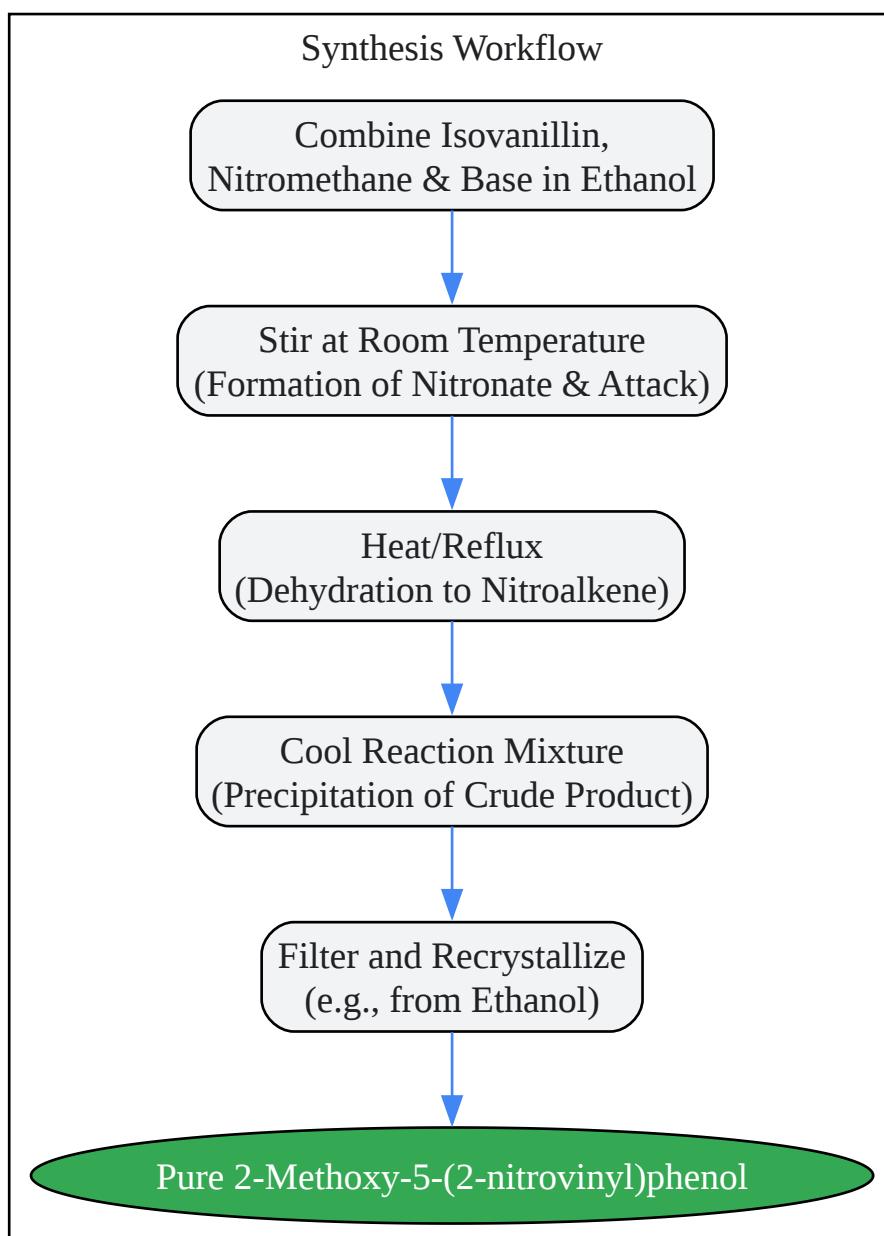
## Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol via the Henry Reaction

The most direct and widely adopted method for synthesizing nitrostyrenes like **2-Methoxy-5-(2-nitrovinyl)phenol** is the Henry reaction, also known as the nitroaldol reaction.<sup>[6]</sup> This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (nitromethane) with an aldehyde, in this case, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The reaction proceeds via a  $\beta$ -nitro alcohol intermediate, which readily undergoes dehydration to yield the target nitroalkene.<sup>[7]</sup>

### Causality in Protocol Design:

- Choice of Aldehyde: Isovanillin provides the required 3-hydroxy-4-methoxy substitution pattern.

- **Base Catalyst:** A mild base like methylamine hydrochloride in ethanol is effective.<sup>[8]</sup> The base's role is to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the aldehyde's carbonyl carbon.<sup>[6]</sup> Using only a catalytic amount of base can favor the isolation of the  $\beta$ -nitro alcohol, but for the synthesis of the nitroalkene, a slight excess or stoichiometric amount followed by heating or acidic workup promotes the desired elimination of water.<sup>[7]</sup>
- **Solvent:** Ethanol is a suitable solvent as it can dissolve the starting materials and is compatible with the basic conditions.<sup>[8]</sup>
- **Purification:** The product often precipitates from the reaction mixture upon cooling or can be purified via recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and side products.<sup>[9]</sup>



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Caption: Workflow for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**.

## Protocol 1: Synthesis via Henry Condensation

Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

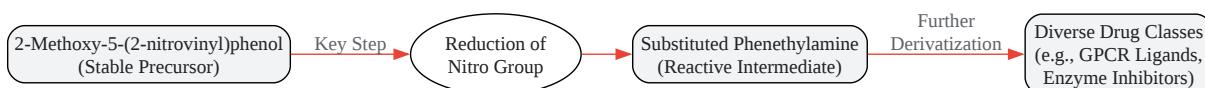
- Nitromethane
- Methylamine hydrochloride
- Sodium carbonate
- Ethanol
- Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

- Prepare the Basic Catalyst: In a flask, dissolve methylamine hydrochloride in approximately 15 volumes of ethanol. Stir and cool the solution before adding sodium carbonate to achieve a basic pH (around 9). Filter the solution to remove any solids.[8]
- Reaction Setup: In a separate round-bottom flask, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzaldehyde in a minimal amount of ethanol.
- Condensation: While stirring, add approximately 1.1 equivalents of nitromethane to the aldehyde solution. Subsequently, add the prepared basic methylamine solution dropwise.[8]
- Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The intermediate  $\beta$ -nitro alcohol will form first.
- Dehydration: Upon completion of the initial condensation, gently heat the reaction mixture to reflux to promote the elimination of water and formation of the desired nitrovinyl product. This is often accompanied by the formation of a yellow precipitate.
- Isolation and Purification: Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration, washing with cold ethanol.
- Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to yield pure, crystalline **2-Methoxy-5-(2-nitrovinyl)phenol**.[9] Dry the final product under vacuum.

# Application in Drug Synthesis: Unmasking the Phenethylamine

The synthetic power of **2-Methoxy-5-(2-nitrovinyl)phenol** lies in the facile reduction of its nitrovinyl group to a primary amine. This transformation converts the precursor into a valuable phenethylamine derivative, a cornerstone for building a wide range of pharmacologically active molecules.



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Caption: The central role of reduction in converting the precursor to a useful scaffold.

## Protocol 2: Reduction to 2-(3-Hydroxy-4-methoxyphenyl)ethanamine

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For the title compound, which only contains phenol and ether groups, several robust methods are applicable. Catalytic hydrogenation is often preferred for its clean conversion and high yields, while lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a powerful alternative, particularly effective for nitroalkenes.[10][11]

Causality in Method Selection:

- Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ): This is a very strong reducing agent capable of reducing the nitroalkene directly to the amine.[10] It is unselective and will reduce many other functional groups (e.g., esters, ketones), but it is highly effective for this specific transformation. It is often used for reductions following Henry reactions.[10]
- Catalytic Hydrogenation ( $\text{H}_2/\text{Pd-C}$ ): This is a classic and clean method. It is highly efficient for reducing both the alkene and the nitro group.[11] A key consideration is that standard

Pd/C can sometimes be incompatible with halogen substituents (dehalogenation), though this is not a concern for the parent compound.[12]

Table 3: Comparison of Selected Reagents for Nitroalkene Reduction

Reducing System	Advantages	Disadvantages	Selectivity Notes	Reference(s)
LiAlH <sub>4</sub>	Powerful, fast, high yield for nitroalkenes.	Highly reactive, not chemoselective, requires anhydrous conditions and careful quenching.	Reduces most polar $\pi$ -bonds (esters, amides, etc.).	[10]
H <sub>2</sub> / Pd-C	Clean (byproduct is water), high yield, scalable.	Requires specialized hydrogenation equipment, can reduce other groups (alkenes, alkynes), potential for dehalogenation.	Generally spares esters and carboxylic acids.	[11][13]
Fe / HCl (or NH <sub>4</sub> Cl)	Inexpensive, robust, classic method.	Requires stoichiometric metal, acidic conditions, often generates significant inorganic waste.	Tolerates many functional groups like ketones and esters.	[13]
SnCl <sub>2</sub>	Mild and often highly chemoselective for nitro groups.	Stoichiometric tin reagent, workup can be cumbersome.	Excellent for preserving carbonyls, esters, and nitriles.	[12][13]

## Recommended Protocol using LiAlH<sub>4</sub>

**Safety Precaution:** LiAlH<sub>4</sub> reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

- **2-Methoxy-5-(2-nitrovinyl)phenol**
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate or Rochelle's salt solution for workup
- Standard inert atmosphere reaction setup

Procedure:

- **Setup:** In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH<sub>4</sub> (approx. 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.
- **Addition of Precursor:** Dissolve 1 equivalent of **2-Methoxy-5-(2-nitrovinyl)phenol** in anhydrous THF and add it to the dropping funnel.
- **Reaction:** Cool the LiAlH<sub>4</sub> suspension to 0 °C using an ice bath. Add the solution of the nitrovinyl compound dropwise to the stirred suspension at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until TLC analysis indicates the complete consumption of the starting material.
- **Quenching (Fieser workup):** Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH<sub>4</sub> (e.g., for 'x' grams of LiAlH<sub>4</sub>, add 'x' mL of water), followed by the addition of 15% aqueous sodium hydroxide ('x' mL), and finally more

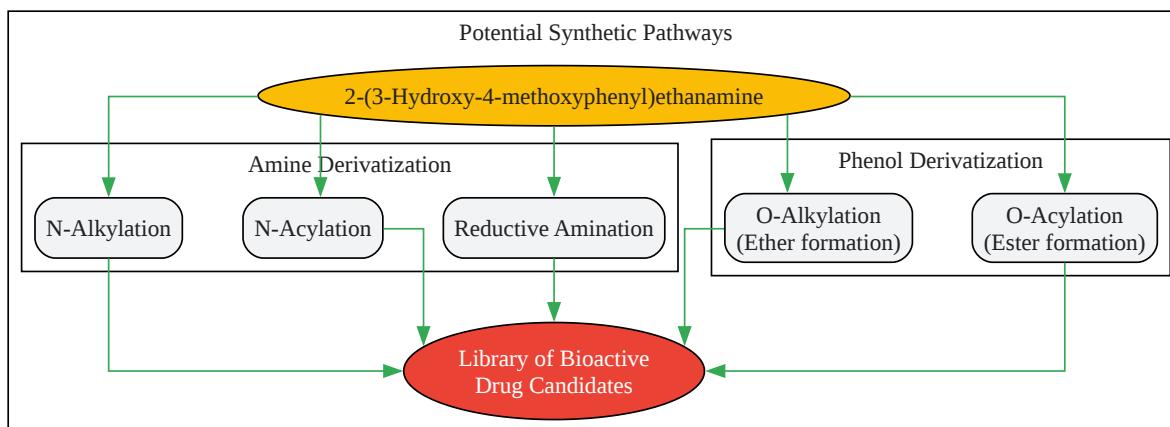
water (3\*x' mL). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

- Isolation: Stir the resulting mixture until it becomes a white, filterable slurry. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
- Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(3-hydroxy-4-methoxyphenyl)ethanamine, which can be further purified by column chromatography or crystallization of a salt (e.g., hydrochloride).

## Potential Therapeutic Applications and Downstream Synthesis

The resulting 2-(3-hydroxy-4-methoxyphenyl)ethanamine is a versatile intermediate. The primary amine can be readily derivatized via N-alkylation, acylation, or reductive amination to access a wide library of compounds. The phenolic hydroxyl can be etherified or esterified to further modulate the molecule's properties. Given the structural motifs, potential therapeutic targets include:

- GPCR Ligands: The phenethylamine core is central to ligands for serotonin (5-HT), dopamine, and adrenergic receptors. For instance, modifying the amine and phenolic groups could lead to novel agonists or antagonists for these receptors, relevant for psychiatric and neurological disorders.[\[14\]](#)
- Enzyme Inhibitors: The related precursor, 2-methoxy-5-nitrophenol, is used in synthesizing phosphodiesterase inhibitors like rolipram.[\[4\]](#)[\[15\]](#) This suggests that phenethylamine derivatives from the title compound could be explored as inhibitors for various enzymes.
- Tyrosine Kinase Inhibitors: The phenol moiety is a common feature in tyrosine kinase inhibitors.[\[4\]](#)[\[15\]](#) The synthesized amine could serve as a building block for more complex structures targeting these enzymes, which are crucial in oncology.



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Caption: Derivatization pathways from the core amine to diverse drug candidates.

## Safety and Handling

There is limited specific toxicological data available for **2-Methoxy-5-(2-nitrovinyl)phenol**.<sup>[1]</sup> Therefore, it must be handled with the standard precautions for all laboratory chemicals. Operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn to prevent skin contact, inhalation, or accidental ingestion.<sup>[1]</sup>

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